molecular formula C10H16O4 B14462738 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one CAS No. 73220-29-8

3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one

Katalognummer: B14462738
CAS-Nummer: 73220-29-8
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: QVPPIOWHDJAZTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one is an organic compound with a complex structure that includes both oxetane and oxirane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxirane and oxetane derivatives, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-3-(1-methylethyl)oxirane
  • 3-Methyl-3-(4-methyl-3-pentenyl)oxirane
  • (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one

Uniqueness

Compared to similar compounds, 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one stands out due to its dual oxetane and oxirane rings, which confer unique chemical properties and reactivity

Eigenschaften

CAS-Nummer

73220-29-8

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

3-methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one

InChI

InChI=1S/C10H16O4/c1-4-7(9(2)6-13-9)14-10(3)5-12-8(10)11/h7H,4-6H2,1-3H3

InChI-Schlüssel

QVPPIOWHDJAZTR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1(CO1)C)OC2(COC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.